

Application Note: Regioselective Synthesis of 1-Chloro-5-methylhexan-2-ol

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Compound of Interest

Compound Name: 1-Chloro-5-methylhexan-2-ol

CAS No.: 107323-80-8

Cat. No.: B2387763

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Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **1-Chloro-5-methylhexan-2-ol** from 5-methylhex-1-ene. While traditional chlorination methods utilize hazardous chlorine gas (

), this protocol employs N-Chlorosuccinimide (NCS) in an aqueous acetone medium. This system offers superior safety profiles and high regioselectivity for the Markovnikov alcohol product (OH at C2, Cl at C1). This intermediate is a critical scaffold in the synthesis of leucine-derived peptidomimetics and functionalized surfactants.

Scientific Principles & Mechanism[1][2][3][4]

Regioselectivity and Stereochemistry

The transformation follows an electrophilic addition mechanism.[1][2][3] The reaction is highly regioselective due to the formation of a bridged chloronium ion intermediate.[1]

- Electrophilic Attack: The

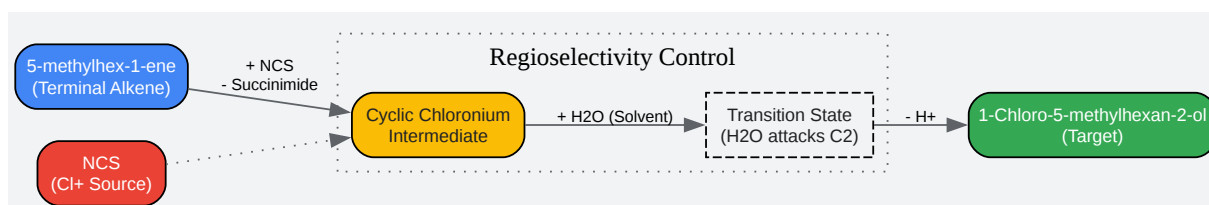
-electrons of the terminal alkene attack the electropositive chlorine of NCS, ejecting succinimide and forming a cyclic chloronium ion.

- Nucleophilic Opening: Water acts as the nucleophile.[1][4] It attacks the chloronium bridge from the backside (anti-addition).[1][2][5]

- Regiocontrol: Attack occurs preferentially at C2 (the more substituted carbon). Although the bridge distributes positive charge, C2 stabilizes the partial positive charge better than the terminal C1 (hyperconjugation).
- Result: The hydroxyl group (-OH) attaches to C2, and the chlorine (-Cl) remains at C1, yielding the target **1-Chloro-5-methylhexan-2-ol**.

Mechanistic Visualization

The following diagram illustrates the pathway and the critical transition state determining regiochemistry.



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Figure 1: Mechanistic pathway showing the formation of the chloronium bridge and subsequent Markovnikov-like ring opening by water.[2]

Experimental Protocol

Materials & Reagents

Reagent	Role	Equiv.	Purity	Notes
5-methylhex-1-ene	Substrate	1.0	>97%	Volatile liquid; keep cold.
N-Chlorosuccinimide (NCS)	Electrophile	1.1 - 1.2	98%	Recrystallize from benzene if yellow (decomposed).
Acetone	Co-solvent	N/A	ACS Grade	Solubilizes the lipophilic alkene.
Water	Nucleophile	Excess	Deionized	Must be present for -OH installation.
Sodium Thiosulfate	Quench	N/A	10% aq.	Neutralizes active oxidants.

Step-by-Step Procedure

Step 1: Solubilization

- Charge a 250 mL round-bottom flask (RBF) with 5-methylhex-1-ene (10.0 mmol, 0.98 g) and a magnetic stir bar.
- Add Acetone (40 mL) and Water (10 mL).
 - Note: The 4:1 ratio is critical. Too much water precipitates the alkene; too little reduces the nucleophile concentration, promoting side reactions (dichlorination).

Step 2: Reagent Addition (Critical Control Point)

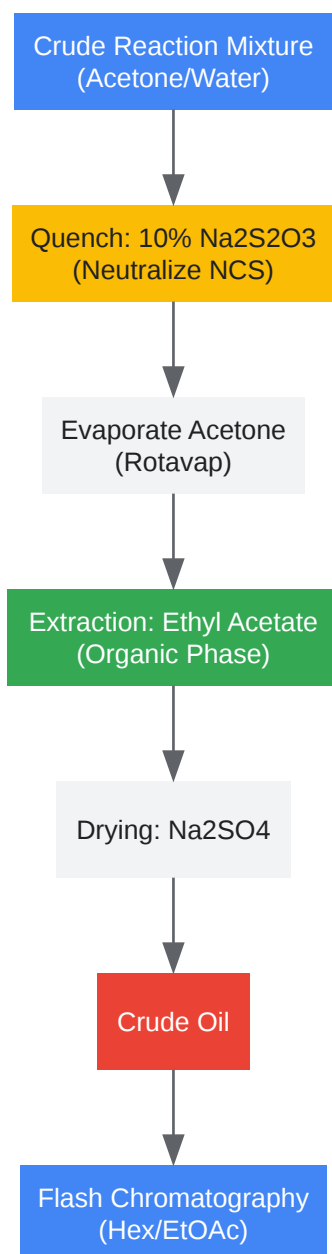
- Cool the mixture to 0°C using an ice bath.
 - Reasoning: Low temperature prevents radical chlorination (allylic substitution) and controls the exotherm.
- Add NCS (11.0 mmol, 1.47 g) portion-wise over 15 minutes.

- Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.
- Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The alkene spot (high Rf) should disappear; the chlorohydrin spot (lower Rf) will appear. Stain with KMnO₄ (alkene active) or p-Anisaldehyde (alcohol active).

Step 3: Workup & Isolation

- Quench: Add 10 mL of 10% aqueous Sodium Thiosulfate () to destroy unreacted NCS. Stir for 10 mins. Test with starch paper (should remain white).
- Extraction: Remove acetone under reduced pressure (Rotavap, <40°C). Extract the remaining aqueous residue with Ethyl Acetate (mL).
- Wash: Wash combined organics with Brine (mL).
- Dry: Dry over anhydrous , filter, and concentrate in vacuo.

Purification Workflow



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Figure 2: Isolation and purification workflow ensuring removal of oxidant and succinimide byproducts.

Characterization & Data Analysis

The product is a clear, colorless oil.

Technique	Expected Signal	Structural Assignment
1H NMR (CDCl ₃ , 400 MHz)	3.85 (m, 1H)	CH-OH (C2)
3.60 (dd, 1H), 3.50 (dd, 1H)	CH ₂ -Cl (C1, diastereotopic)	
2.40 (br s, 1H)	-OH (Exchangeable)	
0.90 (d, 6H)	-CH(CH ₃) ₂ (Isobutyl tail)	
13C NMR (CDCl ₃)	~70-72 ppm	C-OH (C2)
~48-50 ppm	C-Cl (C1)	
MS (ESI/GC)	M+ / M+2 ratio of 3:1	Characteristic Chlorine isotope pattern.

Troubleshooting & Optimization

Issue: Formation of Dichloride (1,2-dichloro-5-methylhexane)

- Cause: Low water concentration or high chloride ion concentration (if HCl is generated and not buffered).
- Solution: Increase the water ratio in the solvent system (up to 1:1 Acetone:Water) or ensure high-quality NCS is used (free of).

Issue: Low Conversion

- Cause: Poor solubility of the lipophilic 5-methylhex-1-ene in the aqueous phase.
- Solution: Increase the stir rate vigorously. Switch solvent to THF/Water (1:1) which solubilizes the alkene better than acetone.

Issue: Epoxide Formation

- Cause: If the reaction becomes basic (unlikely with NCS) or during workup if treated with strong base.
- Solution: Keep workup neutral. The chlorohydrin can be deliberately converted to the epoxide (1,2-epoxy-5-methylhexane) by treating with NaOH, so avoid strong bases if the alcohol is the desired product.

Safety & Hazards (E-E-A-T)

- NCS: Irritant and oxidizer. Store away from reducing agents.
- Chlorohydrins: Potential alkylating agents. Handle with gloves and use a fume hood.
- 5-methylhex-1-ene: Flammable liquid.[6] Keep away from sparks.

References

- General Mechanism of Chlorohydrin Formation
 - Organic Chemistry Portal. "Chlorohydrin synthesis by chlorination or substitution." [2][4]
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- Regioselectivity Rules (Markovnikov Addition)
 - Chemistry LibreTexts. "Formation of Halohydrins." [1][2][5][4][7][8]
 - [\[Link\]](#)
- Product Analog Data (1-Chloro-5-methylhexan-2-one)
 - PubChem Compound Summary. "1-chloro-5-methylhexan-2-one." [6][9][10]
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